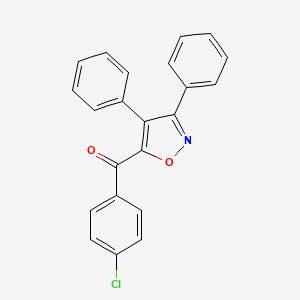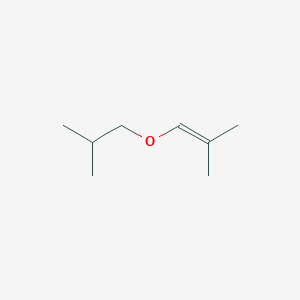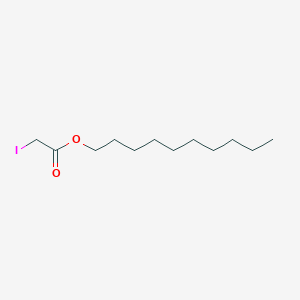
Decyl iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl iodoacetate is an organic compound with the chemical formula C₁₂H₂₃IO₂. It is an ester formed from decanol and iodoacetic acid. This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl iodoacetate can be synthesized through the esterification of decanol with iodoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of zeolite catalysts has been explored to improve the selectivity and conversion rates of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Decyl iodoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as thiols or amines, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield decanol and iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions are employed, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed:
Substitution Reactions: Products include thiol esters, amides, and other substituted esters.
Reduction Reactions: The major product is decanol.
Hydrolysis: The products are decanol and iodoacetic acid.
Scientific Research Applications
Decyl iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.
Biology: this compound is employed in studies involving enzyme inhibition, as it can modify thiol groups in proteins.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
Decyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. For example, it inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase by alkylating its active site cysteine residue .
Comparison with Similar Compounds
Iodoacetamide: Similar to decyl iodoacetate, iodoacetamide is used to modify thiol groups in proteins.
Iodoacetic Acid: This compound is also used to inhibit glycolysis by modifying thiol groups in enzymes.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts lipophilic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formation of micelles and other self-assembled structures .
Properties
CAS No. |
80935-00-8 |
|---|---|
Molecular Formula |
C12H23IO2 |
Molecular Weight |
326.21 g/mol |
IUPAC Name |
decyl 2-iodoacetate |
InChI |
InChI=1S/C12H23IO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3 |
InChI Key |
AGVSPEVKOGZSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


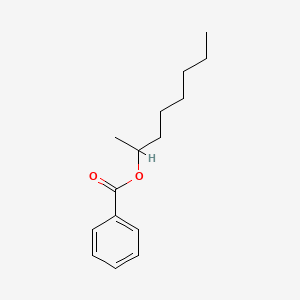
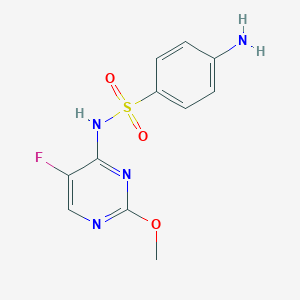
![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
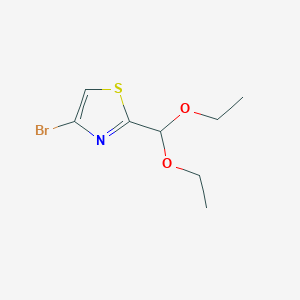
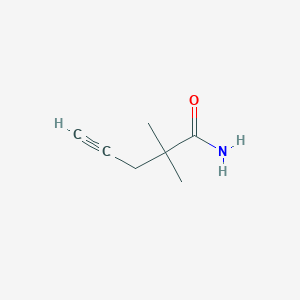
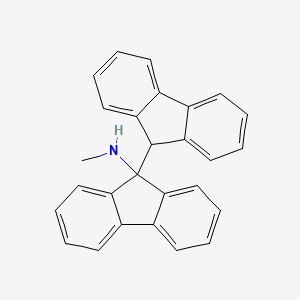
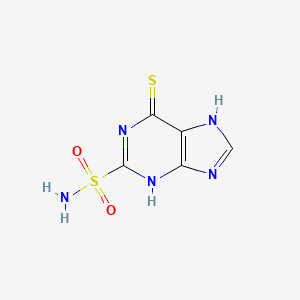
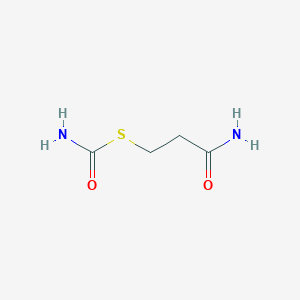
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
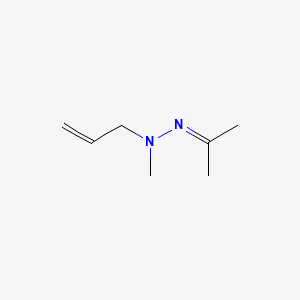
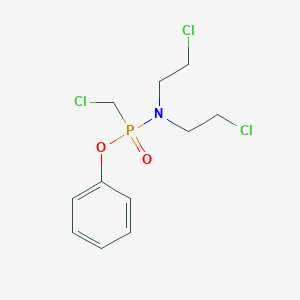
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
